molecular formula C13H18N4O3 B2360582 1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea CAS No. 2034377-67-6

1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea

Cat. No.: B2360582
CAS No.: 2034377-67-6
M. Wt: 278.312
InChI Key: ALGYQLWDZPUKHC-UHFFFAOYSA-N
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Description

1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea is a useful research compound. Its molecular formula is C13H18N4O3 and its molecular weight is 278.312. The purity is usually 95%.
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Biological Activity

1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea, a compound featuring a furan ring and a pyrazole moiety, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

Property Value
Molecular Formula C17H19N3O3
Molecular Weight 345.42 g/mol
IUPAC Name This compound

The structure comprises a furan ring attached to a pyrazole, which is further linked to an ethyl and methoxyethyl urea group.

Synthesis

The synthesis typically involves multi-step organic reactions, starting with the formation of the pyrazole ring through cyclization reactions. Subsequent steps introduce the furan moiety and the methoxyethyl group through substitution reactions. The final product is purified to achieve a high degree of purity suitable for biological testing.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. A notable research article indicated that derivatives of pyrazolyl-urea exhibited significant anti-angiogenic activity, which is crucial for tumor growth inhibition. The compound was tested against various cancer cell lines, including ACN and HTLA-230, showing no adverse effects on cell viability at certain concentrations .

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes or receptors involved in cellular pathways. The presence of the sulfonamide group enhances binding affinity to active sites on target proteins, while the furan and pyrazole rings may facilitate hydrophobic interactions.

Case Studies

  • Study on Anti-Angiogenic Activity : In vitro assays demonstrated that this compound significantly inhibited endothelial cell proliferation and migration, crucial steps in angiogenesis. The study utilized MTT assays to quantify cell viability and confirmed that treatment with the compound did not affect normal cells at therapeutic doses .
  • In Vivo Evaluation : A separate animal model study evaluated the compound's efficacy in reducing tumor size in xenograft models. Results indicated a marked reduction in tumor volume compared to control groups, suggesting its potential as a therapeutic agent against specific cancer types.

Properties

IUPAC Name

1-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-3-(2-methoxyethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3/c1-19-7-4-15-13(18)14-3-5-17-9-12(8-16-17)11-2-6-20-10-11/h2,6,8-10H,3-5,7H2,1H3,(H2,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALGYQLWDZPUKHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NCCN1C=C(C=N1)C2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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